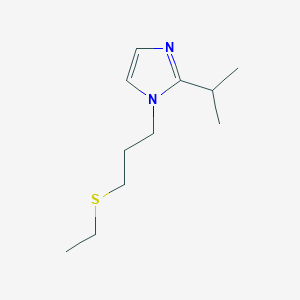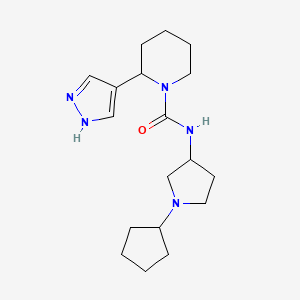
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as T3D-959 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of T3D-959 is not fully understood, but it is believed to act on multiple targets within the body. Studies have shown that T3D-959 can modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor. Additionally, T3D-959 has been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
T3D-959 has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, T3D-959 has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, T3D-959 has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of T3D-959 is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. Additionally, T3D-959 has been found to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of T3D-959 is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on T3D-959. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential of T3D-959 as a treatment for various inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for T3D-959, making it more accessible for laboratory experiments.
Synthesemethoden
The synthesis of T3D-959 involves a multi-step process that begins with the reaction of 2-bromo-3-nitrobenzoic acid with thiophene-3-carboxaldehyde in the presence of a base. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 3-amino-4-hydroxybenzoic acid. This compound is then reacted with 2-bromo-N-(2-chloroethyl)acetamide to form the final product, T3D-959.
Wissenschaftliche Forschungsanwendungen
T3D-959 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as a neuroprotective agent. Studies have shown that T3D-959 can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9(11-4-5-19-8-11)7-15-14(18)10-2-3-12(16)13(17)6-10/h2-6,8-9,16-17H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYKYHXQVIHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)

![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)

![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)
![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)